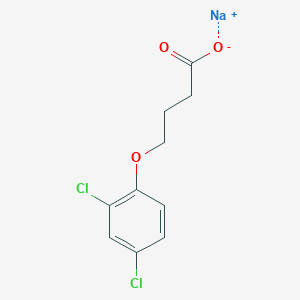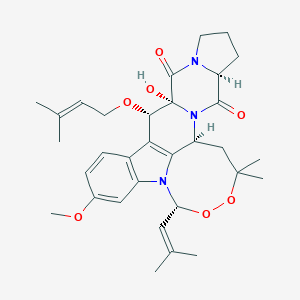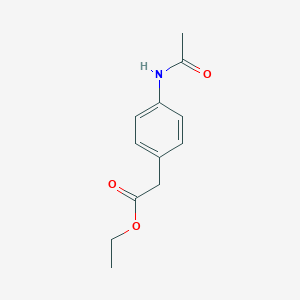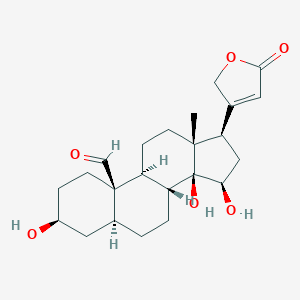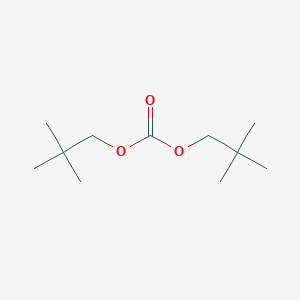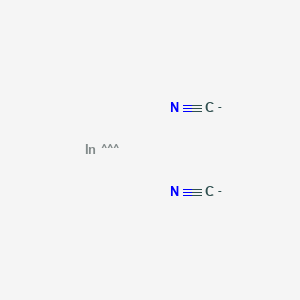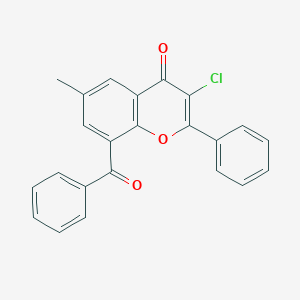
Chromone, 8-benzoyl-3-chloro-6-methyl-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromone, 8-benzoyl-3-chloro-6-methyl-2-phenyl- is a chemical compound that belongs to the chromone family. It has been widely studied for its potential applications in various scientific fields, such as medicinal chemistry, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of chromone, 8-benzoyl-3-chloro-6-methyl-2-phenyl-, is not fully understood. However, it has been suggested that it exerts its biological effects through various mechanisms, such as inhibition of inflammatory mediators, scavenging of reactive oxygen species, modulation of signaling pathways, and regulation of gene expression.
Efectos Bioquímicos Y Fisiológicos
Chromone, 8-benzoyl-3-chloro-6-methyl-2-phenyl-, has been shown to have various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to modulate signaling pathways involved in cell proliferation, differentiation, and apoptosis. Furthermore, it has been reported to regulate gene expression and enzyme activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Chromone, 8-benzoyl-3-chloro-6-methyl-2-phenyl-, has several advantages for lab experiments. It is readily available and relatively easy to synthesize. It has also been extensively studied, and its biological activities are well documented. However, there are also limitations to its use in lab experiments. It has been reported to have low solubility in aqueous solutions, which may limit its bioavailability. Furthermore, its mechanism of action is not fully understood, which may hinder its development as a drug candidate.
Direcciones Futuras
There are several future directions for the study of chromone, 8-benzoyl-3-chloro-6-methyl-2-phenyl-. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, such as diabetes, Alzheimer's disease, and Parkinson's disease. Another direction is to study its effects on enzyme activity and protein expression, which may provide insights into its mechanism of action. Furthermore, there is a need to investigate its pharmacokinetics and pharmacodynamics to determine its bioavailability and efficacy in vivo. Finally, there is a need to develop new synthetic methods for chromone, 8-benzoyl-3-chloro-6-methyl-2-phenyl-, to improve its solubility and bioavailability.
Métodos De Síntesis
Chromone, 8-benzoyl-3-chloro-6-methyl-2-phenyl-, can be synthesized through several methods. One of the most common methods is the Friedel-Crafts acylation reaction, which involves the reaction of benzoyl chloride with 3-chloro-6-methyl-2-phenylphenol in the presence of a Lewis acid catalyst. Another method is the Pechmann condensation reaction, which involves the reaction of phenol with ethyl acetoacetate in the presence of a Lewis acid catalyst.
Aplicaciones Científicas De Investigación
Chromone, 8-benzoyl-3-chloro-6-methyl-2-phenyl-, has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has been investigated for its anti-inflammatory, antioxidant, and anticancer activities. In pharmacology, it has been studied for its potential as a drug candidate for the treatment of various diseases, such as diabetes, Alzheimer's disease, and Parkinson's disease. In biochemistry, it has been investigated for its effects on enzyme activity and protein expression.
Propiedades
Número CAS |
13179-04-9 |
|---|---|
Nombre del producto |
Chromone, 8-benzoyl-3-chloro-6-methyl-2-phenyl- |
Fórmula molecular |
C23H15ClO3 |
Peso molecular |
374.8 g/mol |
Nombre IUPAC |
8-benzoyl-3-chloro-6-methyl-2-phenylchromen-4-one |
InChI |
InChI=1S/C23H15ClO3/c1-14-12-17(20(25)15-8-4-2-5-9-15)23-18(13-14)21(26)19(24)22(27-23)16-10-6-3-7-11-16/h2-13H,1H3 |
Clave InChI |
AFCVPUNRFGZZJI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)C(=O)C3=CC=CC=C3)OC(=C(C2=O)Cl)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC2=C(C(=C1)C(=O)C3=CC=CC=C3)OC(=C(C2=O)Cl)C4=CC=CC=C4 |
Otros números CAS |
13179-04-9 |
Sinónimos |
8-Benzoyl-3-chloro-6-methyl-2-phenylchromone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



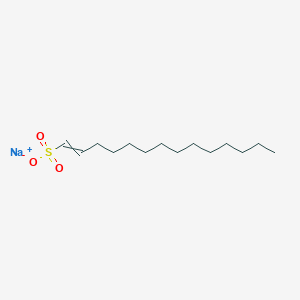
![(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B79845.png)
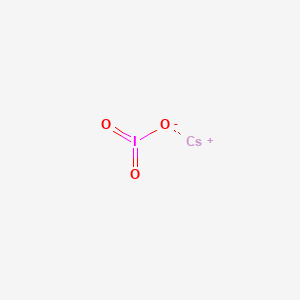
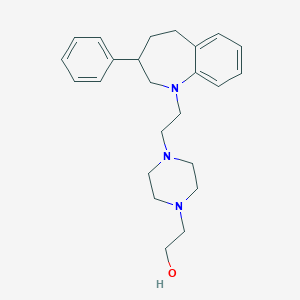
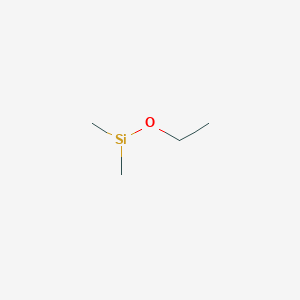
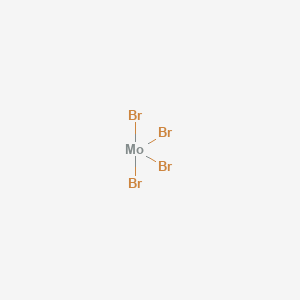
![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid](/img/structure/B79853.png)
